N-(2-tert-butylsulfonylethyl)-3-(trifluoromethyl)cyclohexan-1-amine
Description
N-(2-tert-butylsulfonylethyl)-3-(trifluoromethyl)cyclohexan-1-amine is a synthetic organic compound characterized by its unique structural features, including a tert-butylsulfonyl group, a trifluoromethyl group, and a cyclohexane ring
Properties
IUPAC Name |
N-(2-tert-butylsulfonylethyl)-3-(trifluoromethyl)cyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24F3NO2S/c1-12(2,3)20(18,19)8-7-17-11-6-4-5-10(9-11)13(14,15)16/h10-11,17H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSUBYVMVWLRGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)CCNC1CCCC(C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-tert-butylsulfonylethyl)-3-(trifluoromethyl)cyclohexan-1-amine typically involves multiple steps:
Formation of the tert-butylsulfonylethyl group: This step often starts with the reaction of tert-butylsulfonyl chloride with an appropriate ethylamine derivative under basic conditions to form the tert-butylsulfonylethylamine intermediate.
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Cyclohexane ring formation: The cyclohexane ring is typically constructed through a cyclization reaction, which may involve the use of a cyclohexanone derivative and a suitable catalyst to form the desired cyclohexane structure.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and sulfonyl groups, using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can target the trifluoromethyl group or the sulfonyl group, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and catalytic amounts of transition metals.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of N-oxides or sulfoxides.
Reduction: Formation of deoxygenated or partially reduced derivatives.
Substitution: Formation of N-alkylated or N-acylated products.
Scientific Research Applications
Chemistry
In chemistry, N-(2-tert-butylsulfonylethyl)-3-(trifluoromethyl)cyclohexan-1-amine is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a valuable building block for constructing diverse chemical entities.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and sulfonyl groups on biological activity. It may serve as a model compound in structure-activity relationship (SAR) studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structural features may impart desirable properties to polymers and other materials.
Mechanism of Action
The mechanism of action of N-(2-tert-butylsulfonylethyl)-3-(trifluoromethyl)cyclohexan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the sulfonyl group may influence the compound’s solubility and reactivity. The cyclohexane ring provides a rigid scaffold that can affect the overall conformation and biological activity of the molecule.
Comparison with Similar Compounds
Similar Compounds
N-(2-tert-butylsulfonylethyl)-3-methylcyclohexan-1-amine: Similar structure but lacks the trifluoromethyl group.
N-(2-tert-butylsulfonylethyl)-3-(trifluoromethyl)benzylamine: Contains a benzyl group instead of a cyclohexane ring.
N-(2-tert-butylsulfonylethyl)-3-(trifluoromethyl)cyclopentan-1-amine: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.
Uniqueness
N-(2-tert-butylsulfonylethyl)-3-(trifluoromethyl)cyclohexan-1-amine is unique due to the combination of its functional groups and the cyclohexane ring. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the sulfonyl group increases solubility and reactivity. The cyclohexane ring provides a stable and rigid scaffold, making this compound distinct from its analogs.
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